molecular formula C16H22FNO B13428992 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-Hexanone CAS No. 2230706-09-7

1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-Hexanone

Cat. No.: B13428992
CAS No.: 2230706-09-7
M. Wt: 263.35 g/mol
InChI Key: BCJXLSGKMNRRKO-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-Hexanone is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a fluorophenyl group and a pyrrolidinyl group attached to a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-Hexanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and pyrrolidine.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate.

    Reduction: The intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-Hexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-Hexanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-Hexanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-butanone: Similar structure but with a shorter carbon chain.

    1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone: Similar structure but with a different carbon chain length.

    1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-octanone: Similar structure but with a longer carbon chain.

Uniqueness

1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-Hexanone is unique due to its specific carbon chain length, which can influence its reactivity and interactions with biological targets. The presence of the fluorophenyl group also imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

2230706-09-7

Molecular Formula

C16H22FNO

Molecular Weight

263.35 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-pyrrolidin-1-ylhexan-1-one

InChI

InChI=1S/C16H22FNO/c1-2-3-6-15(18-11-4-5-12-18)16(19)13-7-9-14(17)10-8-13/h7-10,15H,2-6,11-12H2,1H3

InChI Key

BCJXLSGKMNRRKO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2

Origin of Product

United States

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